molecular formula C4H5Cl3N2 B1453096 4-Chloropyrimidine dihydrochloride CAS No. 203521-18-0

4-Chloropyrimidine dihydrochloride

Cat. No.: B1453096
CAS No.: 203521-18-0
M. Wt: 187.45 g/mol
InChI Key: ADHCFMUHIKEUCC-UHFFFAOYSA-N
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Description

4-Chloropyrimidine dihydrochloride is a useful research compound. Its molecular formula is C4H5Cl3N2 and its molecular weight is 187.45 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Chloropyrimidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to nucleic acids, influencing gene expression and protein synthesis.

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects within the cell, affecting multiple biochemical pathways. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under specific conditions but can degrade under others . For instance, it is highly sensitive to moisture and can degrade in aqueous solutions. Over time, this degradation can lead to a decrease in its efficacy and changes in its effects on cellular functions. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular functions, such as sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as antiviral and antitumor activities . At high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound can lead to cellular toxicity, resulting in cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall metabolic flux within the cell. Additionally, this compound can affect the levels of certain metabolites, thereby influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, it can be transported to different cellular compartments, where it exerts its effects. The distribution of this compound can also be influenced by its binding to specific proteins, which can affect its localization and accumulation within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression. Additionally, its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production.

Properties

IUPAC Name

4-chloropyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHCFMUHIKEUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705324
Record name 4-Chloropyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203521-18-0
Record name 4-Chloropyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloropyrimidine dihydrochloride
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4-Chloropyrimidine dihydrochloride
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4-Chloropyrimidine dihydrochloride
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4-Chloropyrimidine dihydrochloride
Reactant of Route 6
4-Chloropyrimidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.